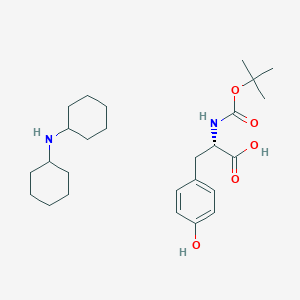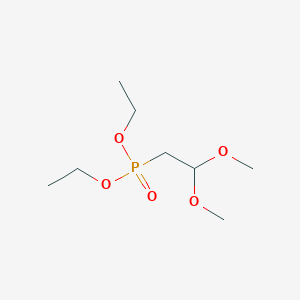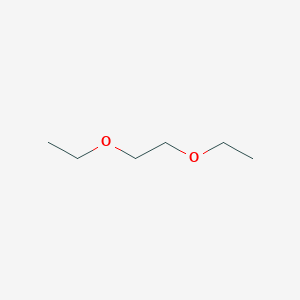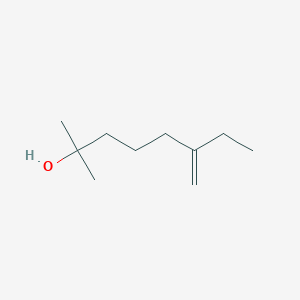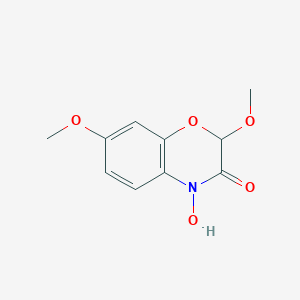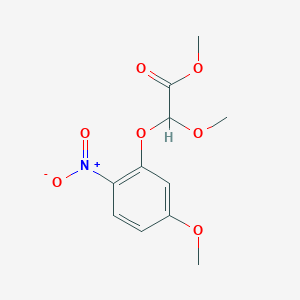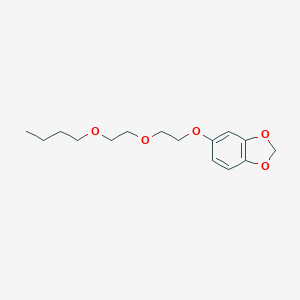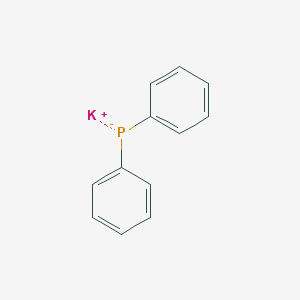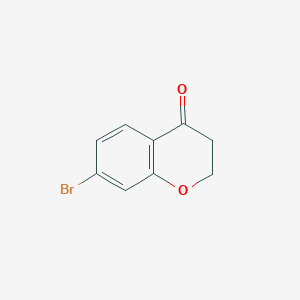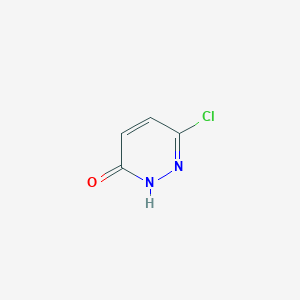
(2-溴乙氧基)-叔丁基二甲基甲硅烷
概述
描述
Synthesis Analysis
The synthesis of compounds related to (2-Bromoethoxy)-tert-butyldimethylsilane involves several key reactions. For instance, the synthesis of optically active 5-(tert-butyldimethylsiloxy)-2-cyclohexenone and its derivatives is achieved through Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion reactions . Similarly, 2-(tert-butyldimethylsiloxy)thiophene is utilized as a versatile carbon nucleophile in the synthesis of anti-HIV compounds . These methods highlight the versatility of tert-butyldimethylsilyl-protected compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds containing the tert-butyldimethylsilyl group is characterized by the presence of the silicon atom bonded to two methyl groups, a tert-butyl group, and an oxygen atom. This silyl ether moiety is a common protective group in organic chemistry due to its stability and ease of introduction and removal under specific conditions. The papers provided do not directly analyze the molecular structure of (2-Bromoethoxy)-tert-butyldimethylsilane, but they do confirm the structures of synthesized compounds through IR and multinuclear NMR spectroscopy .
Chemical Reactions Analysis
The tert-butyldimethylsilyl-protected compounds undergo various chemical reactions. For example, the reaction of optically active 5-(tert-butyldimethylsiloxy)-2-cyclohexenone with cyanocuprates demonstrates excellent diastereoselectivity, leading to the formation of trans- and cis-addition products . Additionally, the synthesis of alkenyl-substituted methyl 2-(tert-butyldimethylsiloxy)cyclopropanecarboxylates involves reactions with electrophiles and reduction with LiAlH4 to afford trans-2-(tert-butyldimethylsiloxy)-1-(hydroxymethyl)cyclopropanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyldimethylsilyl-protected compounds are influenced by the protective group. These properties are not explicitly discussed in the provided papers, but it is known that the tert-butyldimethylsilyl group increases the hydrophobicity and steric bulk of the molecule, which can affect its reactivity and solubility. The stability of these compounds at room temperature varies, as demonstrated by the stability of tert-butoxychloromethylphenylsilane for a week at room temperature before undergoing disproportionation .
科学研究应用
在钯催化的级联交叉偶联中的应用
(2-溴乙氧基)-叔丁基二甲基甲硅烷用于钯催化的分子内/分子间级联交叉偶联。一项研究证明了涉及这种硅烷的某些化合物的制备,然后这些化合物经过钯催化的反应生成茚满类似物和交叉共轭四烯等产物 (Demircan,2014)。
在薄膜生产中的作用
在“芯片实验室”器件领域,聚二甲基硅氧烷 (PDMS) 薄膜至关重要。研究探索了叔丁基二甲基甲硅烷衍生物在这些薄膜生产中的应用,提出了一种己烷稀释的替代方法,这种方法有利于不使底层 PDMS 基材溶胀 (Koschwanez、Carlson 和 Meldrum,2009)。
新型化合物的合成
这种硅烷衍生物已用于合成独特分子。例如,合成了具有由叔丁基二甲基甲硅烷基寡噻吩亚甲基二甲基甲硅烷单元组成的臂的星形分子,显示出显着的荧光量子产率 (石川等人,2001)。
在化学探针中的应用
在化学探针的开发中,已经合成了叔丁基二甲基甲硅烷的衍生物,例如叔丁基二甲基甲硅烷 6-乙酰基-2-萘酚。这些探针对氟离子显示出高灵敏度和选择性,其特征在于涉及 Si-O 键的裂解 (侯、陈和宋,2014)。
作用机制
Target of Action
The primary target of (2-Bromoethoxy)-tert-butyldimethylsilane is the formation of ethers via the Williamson Ether Synthesis . This compound, being an alkyl halide, undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether .
Mode of Action
In the Williamson Ether Synthesis, an alkyl halide (or sulfonate, such as a tosylate or mesylate) undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether . Being an SN2 reaction, best results are obtained with primary alkyl halides or methyl halides . Tertiary alkyl halides give elimination instead of ethers .
Biochemical Pathways
The Williamson Ether Synthesis is a key biochemical pathway involved in the action of (2-Bromoethoxy)-tert-butyldimethylsilane . This pathway involves the coupling of an alkoxide with a haloalkane/sulfonate ester under standard SN2 conditions . The alcohol that supplies the electron-rich alkoxide can be used as the solvent .
Result of Action
The result of the action of (2-Bromoethoxy)-tert-butyldimethylsilane is the formation of ethers . This compound, being an alkyl halide, undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether . The specific molecular and cellular effects would depend on the specific ether formed and its subsequent interactions within the biological system.
Action Environment
The action, efficacy, and stability of (2-Bromoethoxy)-tert-butyldimethylsilane can be influenced by various environmental factors. For instance, the Williamson Ether Synthesis, which is a key part of its mode of action, is often run with a mixture of the alkoxide and its parent alcohol . Therefore, the choice of solvent can significantly influence the reaction. Additionally, factors such as temperature, pH, and the presence of other chemicals can also impact the reaction and thus the action of the compound.
安全和危害
未来方向
属性
IUPAC Name |
2-bromoethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BrOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKINHFZTVLNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394126 | |
| Record name | (2-Bromoethoxy)-tert-butyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromoethoxy)-tert-butyldimethylsilane | |
CAS RN |
86864-60-0 | |
| Record name | (2-Bromoethoxy)-tert-butyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(t-Butyldimethylsiloxy)ethylbromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

